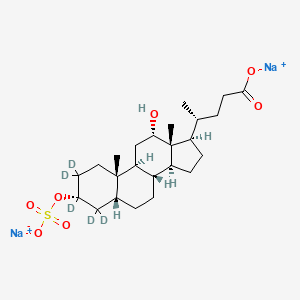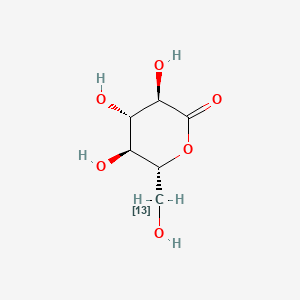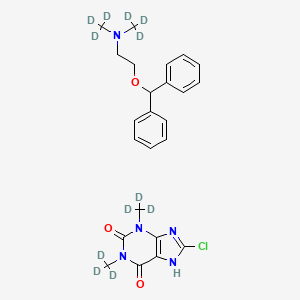![molecular formula C10H14BNO4S B12413505 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with boron, oxygen, and sulfur atoms, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the bicyclic core: This step may involve cyclization reactions using boron-containing reagents and appropriate precursors.
Introduction of functional groups: Functional groups such as the methylsulfanyl and acetamide groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This may include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice can be optimized to improve reaction efficiency.
Purification techniques: Techniques such as chromatography and crystallization may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological processes involving boron-containing compounds.
Medicine: Investigation of its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may involve interactions with specific molecular targets and pathways. For example:
Molecular targets: Enzymes, receptors, or proteins that interact with the compound.
Pathways involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide: can be compared with other boron-containing bicyclic compounds, such as:
Uniqueness
Unique structure: The presence of the bicyclic core with boron, oxygen, and sulfur atoms.
Distinctive reactivity: The compound’s ability to undergo specific chemical reactions due to its unique functional groups.
Properties
Molecular Formula |
C10H14BNO4S |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide |
InChI |
InChI=1S/C10H14BNO4S/c1-17-6-9(13)12-8-4-2-3-7-5-10(14)16-11(8)15-7/h2-3,7-8H,4-6H2,1H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
XBTPQCVHOOTEFL-SFYZADRCSA-N |
Isomeric SMILES |
B12[C@H](CC=C[C@@H](O1)CC(=O)O2)NC(=O)CSC |
Canonical SMILES |
B12C(CC=CC(O1)CC(=O)O2)NC(=O)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















